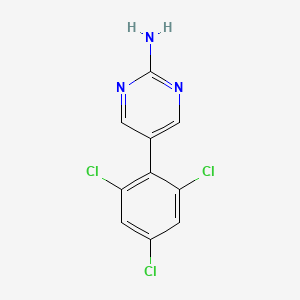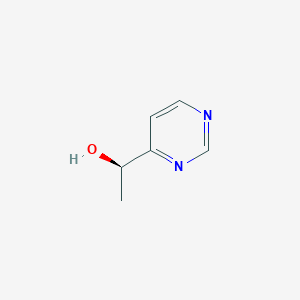
(R)-1-(pyrimidin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(pyrimidin-4-yl)ethanol is a chiral alcohol with a pyrimidine ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(pyrimidin-4-yl)ethanol typically involves the reduction of pyrimidin-4-yl ketone using chiral reducing agents to ensure the desired enantiomer is obtained. Common reducing agents include borane complexes and chiral catalysts. The reaction is usually carried out under mild conditions to prevent over-reduction or side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(pyrimidin-4-yl)ethanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters and can be scaled up efficiently.
Chemical Reactions Analysis
Types of Reactions
®-1-(pyrimidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Pyrimidin-4-yl ketone or pyrimidin-4-yl aldehyde.
Reduction: Pyrimidin-4-yl ethane.
Substitution: Various substituted pyrimidin-4-yl derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(pyrimidin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(pyrimidin-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(pyrimidin-4-yl)ethanol: The enantiomer of ®-1-(pyrimidin-4-yl)ethanol, with different stereochemistry.
Pyrimidin-4-yl methanol: Lacks the chiral center and has different reactivity.
Pyrimidin-4-yl ethane: The fully reduced form, with different chemical properties.
Uniqueness
®-1-(pyrimidin-4-yl)ethanol is unique due to its chiral nature, which can impart specific biological activity and selectivity in interactions with chiral environments, such as enzymes and receptors. This makes it a valuable compound in the development of enantioselective drugs and catalysts.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(1R)-1-pyrimidin-4-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3/t5-/m1/s1 |
InChI Key |
FCQKOPJZMPKYGR-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=NC=NC=C1)O |
Canonical SMILES |
CC(C1=NC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
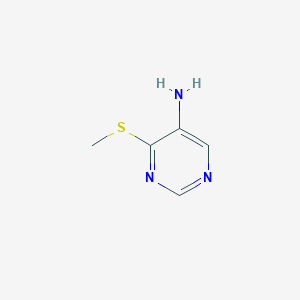

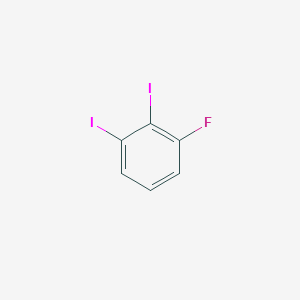
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
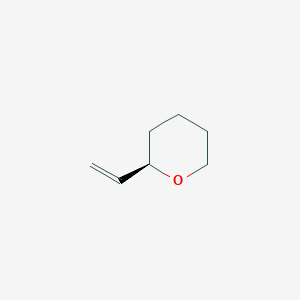
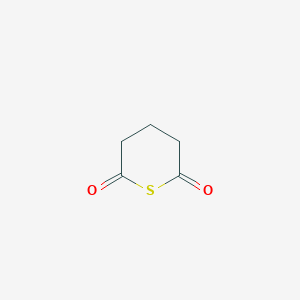
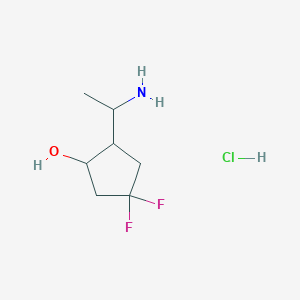
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
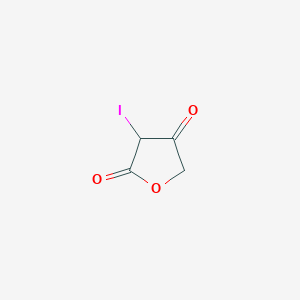
![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)
